molecular formula C16H21N5O2S B12973637 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide

2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide

Cat. No.: B12973637
M. Wt: 347.4 g/mol
InChI Key: FKIIDTXYJCTJNB-UHFFFAOYSA-N
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Description

2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups and a thioether linkage to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of amino groups: Amination reactions are employed to introduce amino groups at the 4 and 6 positions of the pyrimidine ring.

    Thioether formation: The thioether linkage is formed by reacting the pyrimidine derivative with a suitable thiol compound.

    Acetamide formation: The final step involves the reaction of the thioether intermediate with an acetamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the acetamide group can produce amines.

Scientific Research Applications

2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and cellular pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-benzylacetamide
  • 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-methylacetamide
  • 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-methoxybenzyl)-N-methylacetamide

Uniqueness

2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(4-ethoxybenzyl)-N-methylacetamide is unique due to the presence of the ethoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its solubility and stability compared to similar compounds.

Properties

Molecular Formula

C16H21N5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[(4-ethoxyphenyl)methyl]-N-methylacetamide

InChI

InChI=1S/C16H21N5O2S/c1-3-23-12-6-4-11(5-7-12)9-21(2)15(22)10-24-16-19-13(17)8-14(18)20-16/h4-8H,3,9-10H2,1-2H3,(H4,17,18,19,20)

InChI Key

FKIIDTXYJCTJNB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN(C)C(=O)CSC2=NC(=CC(=N2)N)N

Origin of Product

United States

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